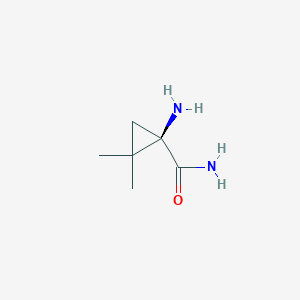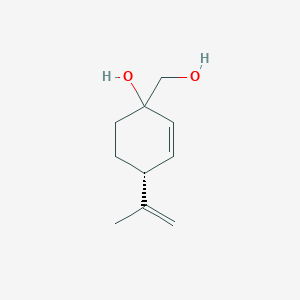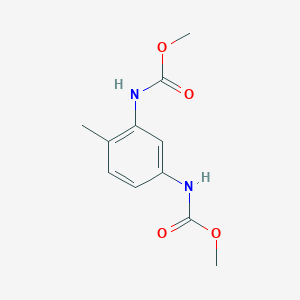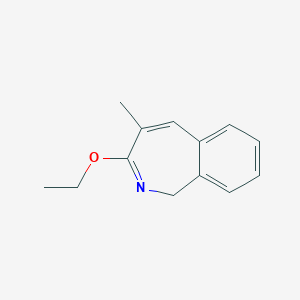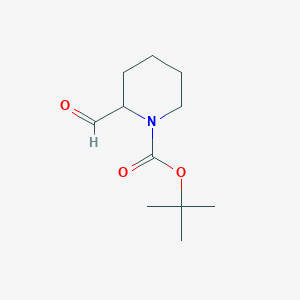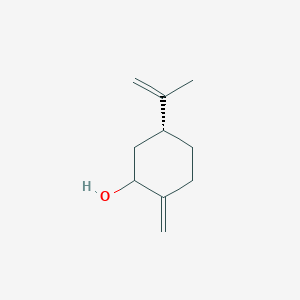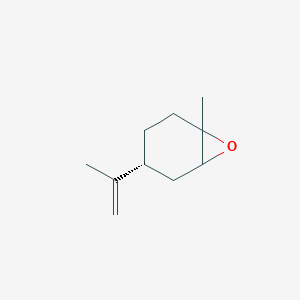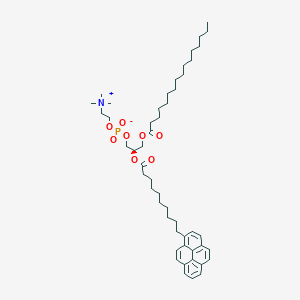![molecular formula C8H12O2 B132321 1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone CAS No. 145801-12-3](/img/structure/B132321.png)
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as Meldrum's acid and is widely used in organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form new bonds. It can also act as a Lewis acid, accepting electron pairs from other molecules.
Biochemische Und Physiologische Effekte
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Meldrum's acid has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a long shelf-life. It is also relatively inexpensive and readily available. However, its use is limited due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are several potential future directions for research on Meldrum's acid. One area of interest is its potential use as a catalyst in organic synthesis. Another area of interest is its potential use in the development of new materials, such as polymers and nanomaterials. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Meldrum's acid is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. It has been widely used in organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Meldrum's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction results in the formation of a cyclic intermediate, which is then hydrolyzed to yield Meldrum's acid.
Wissenschaftliche Forschungsanwendungen
Meldrum's acid has been widely used in scientific research due to its unique chemical properties and potential applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including heterocyclic compounds, β-lactams, and cyclic imides.
Eigenschaften
CAS-Nummer |
145801-12-3 |
|---|---|
Produktname |
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(5-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-5-3-4-7(8,2)10-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
NDSMDDLYZYGLKC-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCC1(O2)C |
Kanonische SMILES |
CC(=O)C12CCCC1(O2)C |
Synonyme |
Ethanone, 1-(5-methyl-6-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



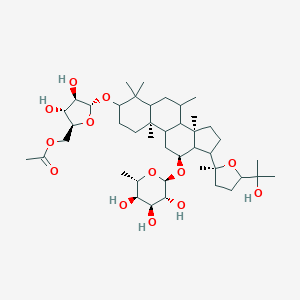
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
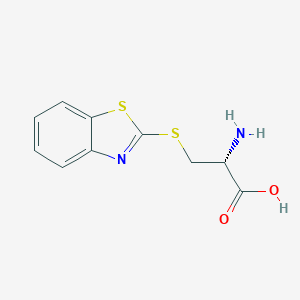
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
